5-Bromo-2-chlorobenzyl tert-butyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chlorobenzyl tert-butyl sulfone is a chemical compound characterized by its bromine and chlorine atoms on a benzene ring, along with a tert-butyl sulfone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and the use of specific reagents to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of catalysts and solvents to optimize yield and purity. The process is designed to be efficient and cost-effective, with a focus on minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chlorobenzyl tert-butyl sulfone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chlorobenzyl tert-butyl sulfone is utilized in several scientific research areas, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. In medicinal chemistry, it is used to develop new pharmaceuticals, and in materials science, it contributes to the creation of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 5-Bromo-2-chlorobenzyl tert-butyl sulfone exerts its effects involves its interaction with molecular targets and pathways. The compound's bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity and biological activity. The tert-butyl sulfone group enhances its stability and solubility, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-chlorobenzyl tert-butyl sulfone is compared with other similar compounds to highlight its uniqueness. Similar compounds include 4-bromo-2-chlorobenzyl tert-butyl sulfone and 3-bromo-2-chlorobenzyl tert-butyl sulfone. These compounds differ in the position of the bromine and chlorine atoms on the benzene ring, which affects their chemical properties and reactivity.
Eigenschaften
Molekularformel |
C11H14BrClO2S |
---|---|
Molekulargewicht |
325.65 g/mol |
IUPAC-Name |
4-bromo-2-(tert-butylsulfonylmethyl)-1-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2S/c1-11(2,3)16(14,15)7-8-6-9(12)4-5-10(8)13/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
KKIYZCRVWVGVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)(=O)CC1=C(C=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.